molecular formula C9H13BN2O3 B1418337 (4-(3-Hydrazinyl-3-oxopropyl)phenyl)boronic acid CAS No. 957034-83-2

(4-(3-Hydrazinyl-3-oxopropyl)phenyl)boronic acid

Cat. No. B1418337
M. Wt: 208.02 g/mol
InChI Key: CHMVRIUROYAQAT-UHFFFAOYSA-N
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Description

“(4-(3-Hydrazinyl-3-oxopropyl)phenyl)boronic acid” is a chemical compound with the molecular formula C9H13BN2O3 . It has a molecular weight of 208.02 . The compound is available from various suppliers .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H13BN2O3/c11-12-9(13)6-3-7-1-4-8(5-2-7)10(14)15/h1-2,4-5,14-15H,3,6,11H2,(H,12,13) . This code provides a specific representation of the molecule’s structure.

Scientific Research Applications

Anticancer Potential of Boronic Acid Derivatives

Boronic acid derivatives, including cinnamic acid and its phenolic analogs, are gaining attention in anticancer research due to their potential as traditional and synthetic antitumor agents. The structural functionality of these compounds provides multiple reactive sites for chemical modifications, leading to a wide range of anticancer activities. Recent studies have focused on the synthesis and biological evaluation of various cinnamoyl acids, esters, amides, hydrazides, and related derivatives, indicating a renewed interest in their antitumor efficacy (De, Baltas, & Bedos-Belval, 2011).

Boronic Acid Drugs Design and Discovery

The incorporation of boronic acids into medicinal chemistry has led to the FDA and Health Canada approval of several boronic acid drugs, with many more in clinical trials. Boronic acids enhance drug potency and improve pharmacokinetics, demonstrating the versatility and potential of boronic acid-based drugs in therapeutic applications. This review highlights the discovery processes, synthetic developments, and the benefits of incorporating boronic acids into drug designs (Plescia & Moitessier, 2020).

Boronic Acid in Organic Optoelectronics

The development of BODIPY-based materials, incorporating boronic acid derivatives, signifies progress in the field of organic optoelectronics. These materials serve as platforms for sensors, organic thin-film transistors, and organic photovoltaics. The review underlines the structural design and synthesis advancements of BODIPY-based organic semiconductors for application in OLED devices, showcasing the potential of boronic acid derivatives in enhancing 'metal-free' infrared emitters and contributing to future developments in optoelectronics (Squeo & Pasini, 2020).

Electrochemical Biosensors Utilizing Boronic Acid

Ferroceneboronic acid (FcBA) and its derivatives are explored for creating electrochemical biosensors, sensitive to sugars, glycated hemoglobin (HbA1c), fluoride ions, and more. By leveraging the unique properties of FcBA, these sensors offer a non-enzymatic approach to glucose sensing and monitoring HbA1c levels, showcasing the versatility of boronic acid derivatives in the development of innovative biosensing technologies (Wang, Takahashi, Du, & Anzai, 2014).

Boronic Acid in Flame Retardancy

Phytic acid (PA), a boron-containing compound, is highlighted for its application as a flame retardant for natural fabrics like cotton and wool. The synergistic effects of PA with chitosan, silicon, nitrogen, and boron-based molecules offer multi-functional properties to treated fabrics, including antimicrobial and hydrophobic features. This review emphasizes PA's potential as a sustainable alternative to conventional flame retardants, underscoring the importance of further research in optimizing boron-based compounds for environmental and safety applications (Sykam, Försth, Sas, Restás, & Das, 2021).

Safety And Hazards

The compound may be harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

properties

IUPAC Name

[4-(3-hydrazinyl-3-oxopropyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BN2O3/c11-12-9(13)6-3-7-1-4-8(5-2-7)10(14)15/h1-2,4-5,14-15H,3,6,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHMVRIUROYAQAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)CCC(=O)NN)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10656875
Record name [4-(3-Hydrazinyl-3-oxopropyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10656875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(3-Hydrazinyl-3-oxopropyl)phenyl)boronic acid

CAS RN

957034-83-2
Record name 4-Boronobenzenepropanoic acid 1-hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=957034-83-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(3-Hydrazinyl-3-oxopropyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10656875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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